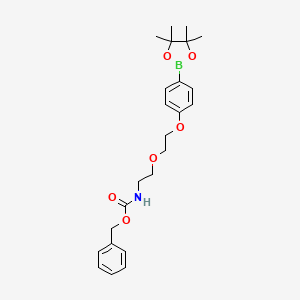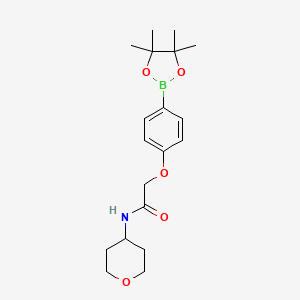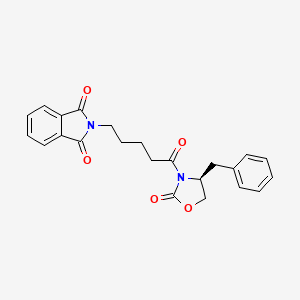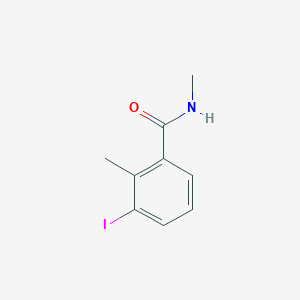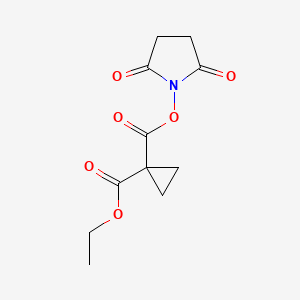
1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate is a chemical compound with a unique structure that includes a cyclopropane ring and a pyrrolidinone moiety. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate typically involves the reaction of 1-ethyl cyclopropane-1,1-dicarboxylic acid with 2,5-dioxopyrrolidin-1-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in scaling up the production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the pyrrolidinone moiety.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols, can be used in substitution reactions.
Acids/Bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis typically yields 1-ethyl cyclopropane-1,1-dicarboxylic acid and 2,5-dioxopyrrolidin-1-yl .
Scientific Research Applications
1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the modification of proteins and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate involves its ability to act as a reactive intermediate. It can form covalent bonds with nucleophilic sites on proteins or other molecules, thereby modifying their function. This reactivity is primarily due to the presence of the pyrrolidinone moiety, which can undergo nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dioxopyrrolidin-1-yl) 1-Methyl cyclopropane-1,1-dicarboxylate
- 2-(2,5-Dioxopyrrolidin-1-yl)propanamides
Uniqueness
1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate is unique due to its specific structure, which includes both a cyclopropane ring and a pyrrolidinone moiety. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
1-O'-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl cyclopropane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-2-17-9(15)11(5-6-11)10(16)18-12-7(13)3-4-8(12)14/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWOMHCRCJMLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



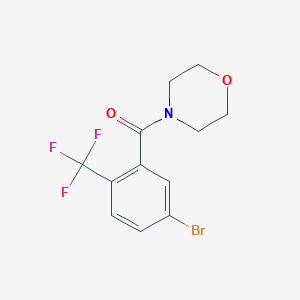
![1-(Cyclopropylmethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8163241.png)
![3-Iodo-4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8163249.png)
![3-Iodo-1-(2-methoxyethyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8163252.png)

